tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
Description
tert-Butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a sulfanone derivative characterized by a tert-butyl group and a chlorosulfonyl imino moiety. Its reactivity is likely modulated by the electron-withdrawing nature of the chlorosulfonyl group, which enhances susceptibility to nucleophilic attack .
Properties
IUPAC Name |
N-(tert-butyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO3S2/c1-5(2,3)11(4,8)7-12(6,9)10/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDMFIBKKLERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=NS(=O)(=O)Cl)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves several steps. One common method includes the reaction of tert-butyl sulfinyl chloride with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or sulfinamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Mechanism of Action
The mechanism of action of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate products. This reactivity is exploited in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous sulfanones:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| tert-Butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone | - | - | tert-butyl, chlorosulfonyl imino | High electrophilicity, steric bulk |
| (chlorosulfonyl)iminomethyl-lambda6-sulfanone | C₃H₈ClNO₃S₂ | 205.97 (M+H)+ | Ethyl, chlorosulfonyl imino | Moderate CCS (146–154 Ų), reactive |
| tert-Butyl(imino)(methyl)-lambda6-sulfanone | C₅H₁₃NOS | 135.23 | tert-butyl, methyl | High purity (98%), lab-grade stability |
| [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone | - | - | Dimethyl, 2-hydroxyphenyl | Aromatic ring, hydrogen bonding potential |
| (2-hydroxyethyl)(imino)methyl-lambda6-sulfanone | C₃H₉NO₂S | 123.17 | 2-hydroxyethyl, methyl | Polar, hydrophilic |
Physicochemical Properties
- Electrophilicity and Reactivity: The target compound and (chlorosulfonyl)iminomethyl-lambda6-sulfanone share a chlorosulfonyl group, which enhances electrophilicity compared to non-chlorinated analogues. This group facilitates nucleophilic substitution reactions, useful in synthesizing sulfonamides or sulfonic acids. In contrast, tert-butyl(imino)(methyl)-lambda6-sulfanone lacks this reactivity due to its inert tert-butyl and methyl groups, making it more stable but less versatile in synthesis.
- Collision Cross-Section (CCS): (chlorosulfonyl)iminomethyl-lambda6-sulfanone exhibits CCS values ranging from 143.9–154.5 Ų (depending on adducts), suggesting moderate molecular size and polarity. The target compound, with a bulkier tert-butyl group, would likely exhibit higher CCS values, impacting its behavior in mass spectrometry or chromatographic separation.
- Solubility and Stability: The hydroxyethyl group in (2-hydroxyethyl)(imino)methyl-lambda6-sulfanone increases hydrophilicity, favoring solubility in polar solvents like water or ethanol. Conversely, the tert-butyl group in the target compound and enhances lipophilicity, favoring organic solvents. The 2-hydroxyphenyl group in introduces acidity (phenolic OH, pKa ~10), enabling pH-dependent solubility and hydrogen bonding interactions .
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